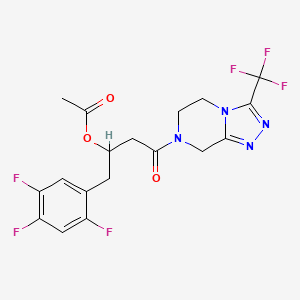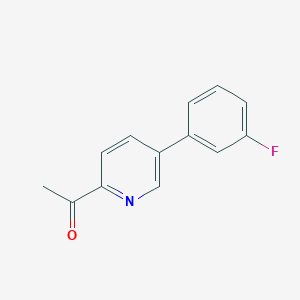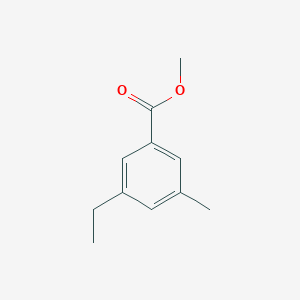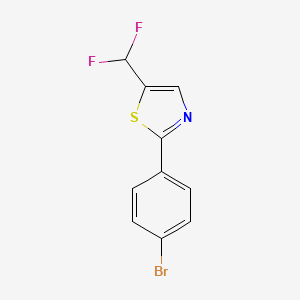![molecular formula C10H9F3O2 B15090397 3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
3-[3-(Trifluoromethyl)phenoxy]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenoxy]propanal is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a propanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-[3-(Trifluoromethyl)phenoxy]propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically uses 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal as starting materials, with palladium acetate (Pd(OAc)2) as the catalyst and tetrabutylammonium acetate (nBu4NOAc) as the base . The reaction is followed by a hydrogenation step to yield the desired product.
Another method involves the oxidation of 3-(Trifluoromethyl)benzene propanol using dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is then treated with triethylamine and hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-[3-(Trifluoromethyl)phenoxy]propanoic acid.
Reduction: 3-[3-(Trifluoromethyl)phenoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)phenoxy]propanal has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propanal is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzenepropanal: Similar structure but lacks the phenoxy group.
3-(Trifluoromethyl)phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Trifluoromethyl)phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propanal is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenoxy]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-5,7H,2,6H2 |
Clé InChI |
XMOCPBDPOODYLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCC=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
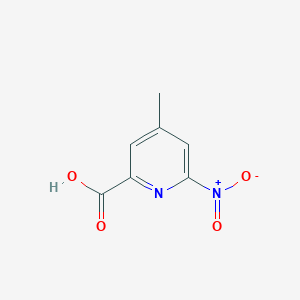
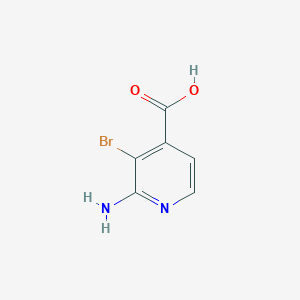
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)

